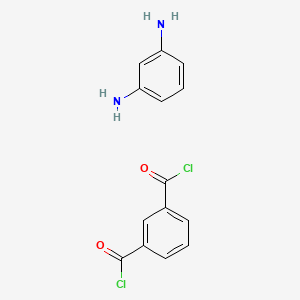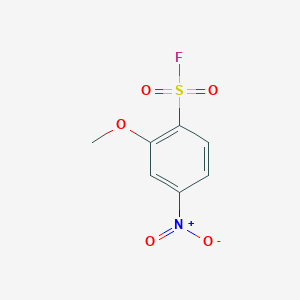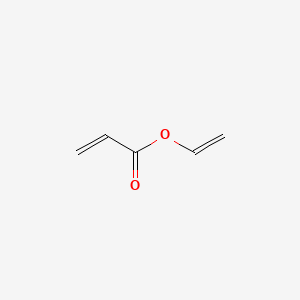
benzene-1,3-diamine;benzene-1,3-dicarbonyl chloride
Übersicht
Beschreibung
Benzene-1,3-diamine: and benzene-1,3-dicarbonyl chloride are two distinct yet related organic compounds. Benzene-1,3-diamine, also known as m-phenylenediamine, is an aromatic diamine with the formula C6H4(NH2)2. It is a colorless solid that turns red or purple upon exposure to air due to oxidation. Benzene-1,3-dicarbonyl chloride, also known as isophthaloyl chloride, is an aromatic diacid chloride with the formula C8H4Cl2O2. It is a colorless to pale yellow liquid used primarily in polymer production.
Vorbereitungsmethoden
Benzene-1,3-diamine: can be synthesized through several methods, including the reduction of m-dinitrobenzene using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the catalytic hydrogenation of m-nitroaniline. Industrial production often employs the catalytic hydrogenation route due to its efficiency and scalability.
Benzene-1,3-dicarbonyl chloride: is typically prepared by the reaction of isophthalic acid with thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. Industrial production methods also utilize similar chlorination reactions, often with thionyl chloride, due to its effectiveness in converting carboxylic acids to acid chlorides.
Analyse Chemischer Reaktionen
Benzene-1,3-diamine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidation products.
Reduction: It can be reduced to form corresponding amines.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions for these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation. Major products formed from these reactions include nitroanilines, sulfonated anilines, and halogenated anilines.
Benzene-1,3-dicarbonyl chloride: primarily undergoes:
Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: It can be hydrolyzed to form isophthalic acid.
Common reagents for these reactions include amines, alcohols, and water. Major products formed include isophthalamides, isophthalates, and isophthalic acid.
Wissenschaftliche Forschungsanwendungen
Benzene-1,3-diamine: is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of polymers, dyes, and pharmaceuticals.
Biology: As a precursor in the synthesis of biologically active compounds.
Medicine: In the development of drugs and diagnostic agents.
Industry: In the production of rubber chemicals, antioxidants, and corrosion inhibitors.
Benzene-1,3-dicarbonyl chloride: is also widely used in research and industry:
Chemistry: As a reagent in the synthesis of polyamides, polyesters, and other polymers.
Biology: In the preparation of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of high-performance materials, such as aramid fibers and engineering plastics.
Wirkmechanismus
The mechanism of action for benzene-1,3-diamine involves its ability to undergo electrophilic aromatic substitution reactions, where it acts as a nucleophile. The amino groups on the benzene ring activate the ring towards electrophilic attack, facilitating various substitution reactions.
Benzene-1,3-dicarbonyl chloride: acts as an electrophile in nucleophilic substitution reactions. The carbonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of chloride ions.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,3-diamine: can be compared to other aromatic diamines such as benzene-1,2-diamine (o-phenylenediamine) and benzene-1,4-diamine (p-phenylenediamine). While all three compounds have similar chemical properties, their reactivity and applications differ due to the position of the amino groups on the benzene ring. Benzene-1,3-diamine is unique in its ability to form meta-substituted derivatives, which are important in polymer and dye synthesis.
Benzene-1,3-dicarbonyl chloride: can be compared to other aromatic diacid chlorides such as benzene-1,2-dicarbonyl chloride (phthaloyl chloride) and benzene-1,4-dicarbonyl chloride (terephthaloyl chloride). The position of the carbonyl chloride groups affects the reactivity and properties of the resulting polymers. Benzene-1,3-dicarbonyl chloride is particularly important in the synthesis of meta-linked polyamides and polyesters, which have unique mechanical and thermal properties.
Eigenschaften
IUPAC Name |
benzene-1,3-diamine;benzene-1,3-dicarbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2.C6H8N2/c9-7(11)5-2-1-3-6(4-5)8(10)12;7-5-2-1-3-6(8)4-5/h1-4H;1-4H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWWKAVTAIQBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl.C1=CC(=CC(=C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25765-47-3 | |
| Details | Compound: 1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine | |
| Record name | 1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25765-47-3 | |
| Record name | 1,3-Benzenedicarbonyl dichloride, polymer with 1,3-benzenediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B3333924.png)




![Ethanol, 2-[(1-methylheptyl)amino]-](/img/structure/B3333964.png)
![Cobalt(2+);2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B3333965.png)
